molecular formula C9H16N2O2 B11814325 (2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone

(2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone

Cat. No.: B11814325
M. Wt: 184.24 g/mol
InChI Key: LZSCODUFNYDZSP-MQWKRIRWSA-N
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Description

(2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone is a compound that features a cyclopentanone ring substituted with a hydroxy group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a cyclopentanone ring with a hydroxy group and a piperazine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(2S)-2-hydroxy-5-piperazin-1-ylcyclopentan-1-one

InChI

InChI=1S/C9H16N2O2/c12-8-2-1-7(9(8)13)11-5-3-10-4-6-11/h7-8,10,12H,1-6H2/t7?,8-/m0/s1

InChI Key

LZSCODUFNYDZSP-MQWKRIRWSA-N

Isomeric SMILES

C1CC(C(=O)[C@H]1O)N2CCNCC2

Canonical SMILES

C1CC(C(=O)C1N2CCNCC2)O

Origin of Product

United States

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